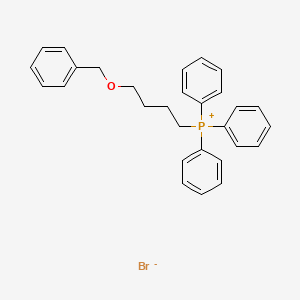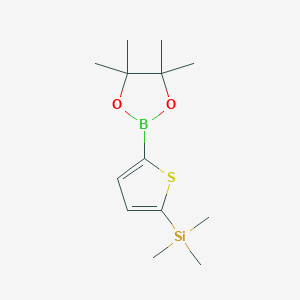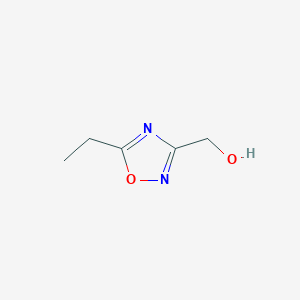
(4-Benzyloxybutyl)triphenylphosphonium bromide
Vue d'ensemble
Description
“(4-Benzyloxybutyl)triphenylphosphonium bromide” is a research chemical . It has a linear formula of CH3(CH2)3OC6H4CH2P(C6H5)3Br .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula CH3(CH2)3OC6H4CH2P(C6H5)3Br . The molecular weight is 505.43 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 505.42600 . The melting point is 195-198 °C (lit.) .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of 3‐deoxy‐D‐manno‐2‐octulosonic acid (KDO) : The compound was used in the synthesis of KDO, a key component in bacterial lipopolysaccharides. Hydrogenolytic removal of benzyl groups from the compound resulted in a protected KDO derivative, indicating its utility in complex organic synthesis (Frick, Krülle & Schmidt, 1991).
Synthesis of Stereo Selectivity Drugs : The ylide form of the compound was synthesized and used in stereo-selective drug synthesis, showcasing its role in developing chiral pharmaceutical compounds (Li Fang-shi, 2008).
Crystal Structures Analysis : Research on benzyltriphenylphosphonium bromide, a closely related compound, has contributed to understanding crystal structures and molecular interactions, which is crucial for designing new materials and pharmaceuticals (Hübner, Wulff-molder, Vogt & Meisel, 1997).
Selective Oxidation Processes : The compound has been used to prepare o-xylylenebis(triphenylphosphonium peroxymonosulfate) for the selective oxidation of benzylic alcohols and hydroquinones, demonstrating its role in fine-tuning chemical reactions for specific outcomes (Tajbakhsh, Lakouraj & Yadoolahzadeh, 2005).
Synthesis of [2]Rotaxanes : The compound was used in the synthesis of [2]rotaxanes, a type of mechanically-interlocked molecular architecture, indicating its potential in developing molecular machines and nanotechnology applications (Rowan, Cantrill & Stoddart, 1999).
Safety and Hazards
“(4-Benzyloxybutyl)triphenylphosphonium bromide” may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection .
Propriétés
IUPAC Name |
triphenyl(4-phenylmethoxybutyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30OP.BrH/c1-5-15-26(16-6-1)25-30-23-13-14-24-31(27-17-7-2-8-18-27,28-19-9-3-10-20-28)29-21-11-4-12-22-29;/h1-12,15-22H,13-14,23-25H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBXULZCIYCNGO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30BrOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722701 | |
| Record name | [4-(Benzyloxy)butyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85514-52-9 | |
| Record name | [4-(Benzyloxy)butyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzo[1,2-b:4,5-b']difuran](/img/structure/B1506952.png)








